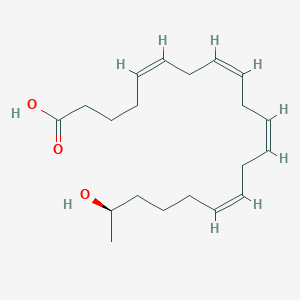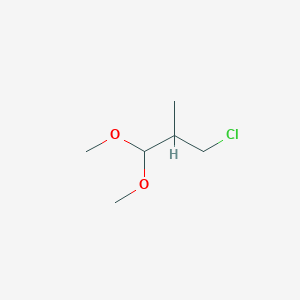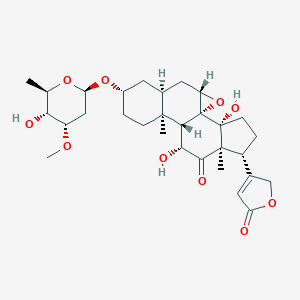
7,8-Epoxysinogenin 3-methylglycosides
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Epoxysinogenin 3-methylglycosides, also known as ESM, is a natural compound found in plants of the Asclepiadaceae family. This compound has been found to possess various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral properties. Due to its potential therapeutic applications, ESM has been the subject of scientific research in recent years.
Wirkmechanismus
7,8-Epoxysinogenin 3-methylglycosides exerts its biological activities through various mechanisms. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 7,8-Epoxysinogenin 3-methylglycosides has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
7,8-Epoxysinogenin 3-methylglycosides has been found to possess various biochemical and physiological effects. Studies have shown that 7,8-Epoxysinogenin 3-methylglycosides can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 7,8-Epoxysinogenin 3-methylglycosides has also been found to possess anti-viral properties, which can be useful in the treatment of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
7,8-Epoxysinogenin 3-methylglycosides has several advantages as a research compound. It is a natural compound, which makes it more biologically relevant than synthetic compounds. 7,8-Epoxysinogenin 3-methylglycosides is also relatively easy to extract and purify, which makes it more accessible for research purposes. However, 7,8-Epoxysinogenin 3-methylglycosides has some limitations as a research compound. It is not very stable, which can make it difficult to store and handle. 7,8-Epoxysinogenin 3-methylglycosides is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 7,8-Epoxysinogenin 3-methylglycosides. One area of research could be the development of 7,8-Epoxysinogenin 3-methylglycosides-based drugs for the treatment of inflammatory conditions and cancer. Another area of research could be the study of the molecular mechanisms underlying the anti-inflammatory and anti-tumor properties of 7,8-Epoxysinogenin 3-methylglycosides. Additionally, more research is needed to explore the potential of 7,8-Epoxysinogenin 3-methylglycosides as a treatment for viral infections.
Synthesemethoden
7,8-Epoxysinogenin 3-methylglycosides can be extracted from the roots of plants belonging to the Asclepiadaceae family. The extraction process involves the use of solvents such as methanol, ethanol, and water. The extracted compound can then be purified using various chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
7,8-Epoxysinogenin 3-methylglycosides has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 7,8-Epoxysinogenin 3-methylglycosides has anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions such as arthritis and asthma. 7,8-Epoxysinogenin 3-methylglycosides has also been found to possess anti-tumor properties, which can be useful in the treatment of cancer.
Eigenschaften
CAS-Nummer |
118004-72-1 |
|---|---|
Produktname |
7,8-Epoxysinogenin 3-methylglycosides |
Molekularformel |
C30H42O10 |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
(1R,3S,5S,7S,10S,11S,12R,14R,15R,18R)-12,18-dihydroxy-7-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one |
InChI |
InChI=1S/C30H42O10/c1-14-23(32)19(36-4)12-22(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)24(33)26(34)28(3)18(6-8-29(28,30)35)15-9-21(31)37-13-15/h9,14,16-20,22-25,32-33,35H,5-8,10-13H2,1-4H3/t14-,16+,17+,18-,19+,20+,22+,23-,24-,25-,27+,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
HGZQTHMHTBGLMG-HEVFXZARSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)C[C@H]4[C@@]5([C@@H]3[C@H](C(=O)[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
Synonyme |
7,8-epoxysinogenin 3-methylglycosides 7,8-ESMG 7,8beta-epoxysinogenin 3alpha-(D-methylglycoside) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



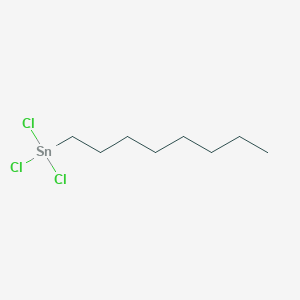
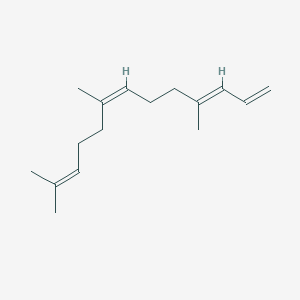
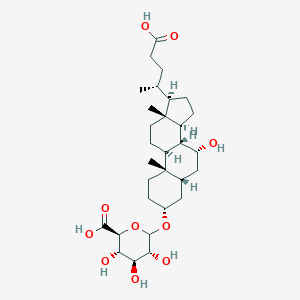
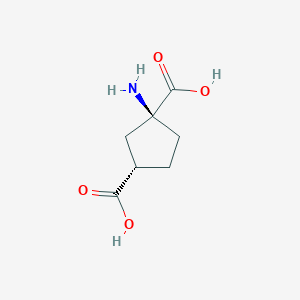

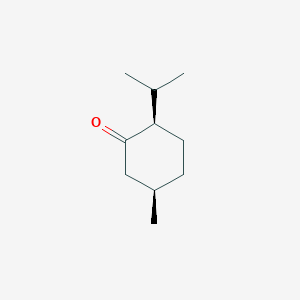
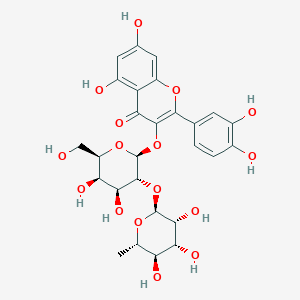

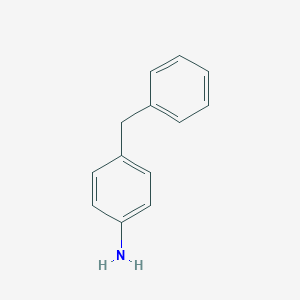
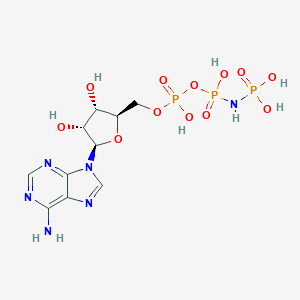
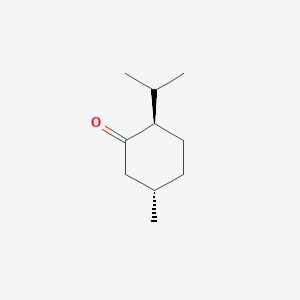
![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)
